(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
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Overview
Description
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid is an organic compound that belongs to the class of amides It features a methoxy group attached to an acrylamide moiety, which is further connected to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methoxyacrylic acid and 2-methylpropanoic acid.
Amidation Reaction: Methoxyacrylic acid is reacted with an amine to form the acrylamide intermediate.
Coupling Reaction: The acrylamide intermediate is then coupled with 2-methylpropanoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a hydroxylated derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Polymer Synthesis: (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid can be used as a monomer in the synthesis of functional polymers with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, such as drug delivery or imaging.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds with specific biological activities.
Industry
Materials Science: Application in the development of advanced materials with unique properties, such as hydrogels or coatings.
Mechanism of Action
The mechanism by which (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-Hydroxyacrylamido)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(Z)-2-(3-Chloroacrylamido)-2-methylpropanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group can influence the compound’s reactivity and properties, making it unique compared to its hydroxyl or chloro analogs.
Properties
IUPAC Name |
2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-6(10)4-5-13-3/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLZCGFAHOHDET-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)/C=C\OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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